

Technical Guide: 5-Hydroxyhydantoin (CAS 29410-13-7)

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 5-Hydroxyhydantoin

CAS No.: 29410-13-7

Cat. No.: B043812

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Content Type: Technical Whitepaper & Experimental Protocol Audience: Researchers, Medicinal Chemists, and Toxicologists Version: 1.0

Executive Summary

5-Hydroxyhydantoin (CAS 29410-13-7) is a pivotal imidazolidine-2,4-dione derivative serving two distinct roles in modern biochemical research: as a critical biomarker of oxidative DNA damage (specifically cytosine oxidation) and as a metabolic intermediate in the degradation of purines and creatinine. This guide provides a comprehensive technical analysis of its chemical identity, validated synthesis protocols, biological mechanisms, and analytical detection methods.

Part 1: Chemical Identity & Physicochemical Properties

5-Hydroxyhydantoin acts as a hydantoin scaffold oxidized at the C5 position. It is structurally related to allantoin and is often studied alongside its methylated derivative, 5-hydroxy-1-methylhydantoin (NZ-419), a renal protective agent.

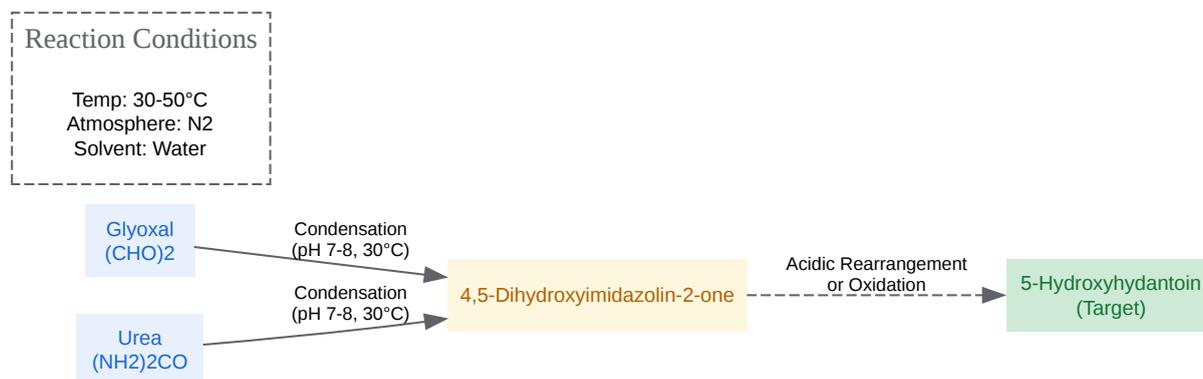
Table 1: Chemical Specifications

Property	Detail
CAS Registry Number	29410-13-7
IUPAC Name	5-Hydroxyimidazolidine-2,4-dione
Synonyms	5-Hydroxy-2,4-imidazolidinedione; Glyoxalurea; Allanturic acid
Molecular Formula	C ₃ H ₄ N ₂ O ₃
Molecular Weight	116.08 g/mol
Solubility	Soluble in water, DMSO, Methanol; slightly soluble in Ethanol.
Appearance	White to off-white crystalline solid
Melting Point	~141°C (decomposes)
Chirality	The C5 carbon is chiral, but the compound often exists as a racemate due to keto-enol tautomerism in aqueous solution.

Part 2: Synthesis Protocol (Glyoxal-Urea Condensation)

While **5-hydroxyhydantoin** can be generated via the oxidation of hydantoin, the most atom-efficient and industrially relevant method involves the condensation of glyoxal with urea. This pathway typically yields 4,5-dihydroxyimidazolin-2-one as an intermediate, which rearranges or is further processed to **5-hydroxyhydantoin**.

Mechanism Visualization



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Figure 1: Synthetic pathway from Glyoxal and Urea. The condensation forms a dihydroxy intermediate which stabilizes to the **5-hydroxyhydantoin** structure.

Experimental Procedure

Safety Note: Glyoxal is a sensitizer and potential mutagen. Work in a fume hood.

- Reagents:
 - Glyoxal (40% aqueous solution): 10.0 mL (~86 mmol)
 - Urea (crystalline): 7.7 g (~129 mmol)
 - Solvent: Deionized Water
 - Catalyst/Adjuster: Sodium hydroxide (to adjust pH if necessary, though reaction proceeds in neutral/slightly acidic media).
- Protocol:
 - Step 1: Charge a 100 mL round-bottom flask with the Glyoxal solution and Urea.
 - Step 2: Purge the flask with Nitrogen gas to remove oxygen (prevents over-oxidation).

- Step 3: Stir the mixture at 30°C for 90 minutes. Protect from direct light.
- Step 4: Monitor reaction progress via TLC or HPLC (disappearance of urea).
- Step 5: For isolation, the solution can be concentrated under reduced pressure. Recrystallization from water/ethanol yields the pure product.

Yield: Typical yields range from 85-90%.

Part 3: Biological Significance & Mechanisms

5-Hydroxyhydantoin is not merely a synthetic artifact; it is a biologically active lesion and metabolite.

DNA Damage & Repair (The "Suicide" Substrate)

5-Hydroxyhydantoin is a major oxidative lesion of Cytosine and Thymine. When ROS attacks the C5-C6 double bond of pyrimidines, it forms **5-hydroxyhydantoin**.

- Significance: It is highly mutagenic if not repaired.
- Enzymatic Interaction: It acts as a "trap" for DNA glycosylases (like Fpg and Nei). Unlike normal substrates, **5-hydroxyhydantoin** can form a stable covalent crosslink with the repair enzyme, effectively inhibiting the repair machinery.

Renal Biomarker (Uremic Toxin Accumulation)

In Chronic Kidney Disease (CKD), oxidative stress levels rise, leading to the accumulation of oxidized metabolites.

- Pathway: Creatinine

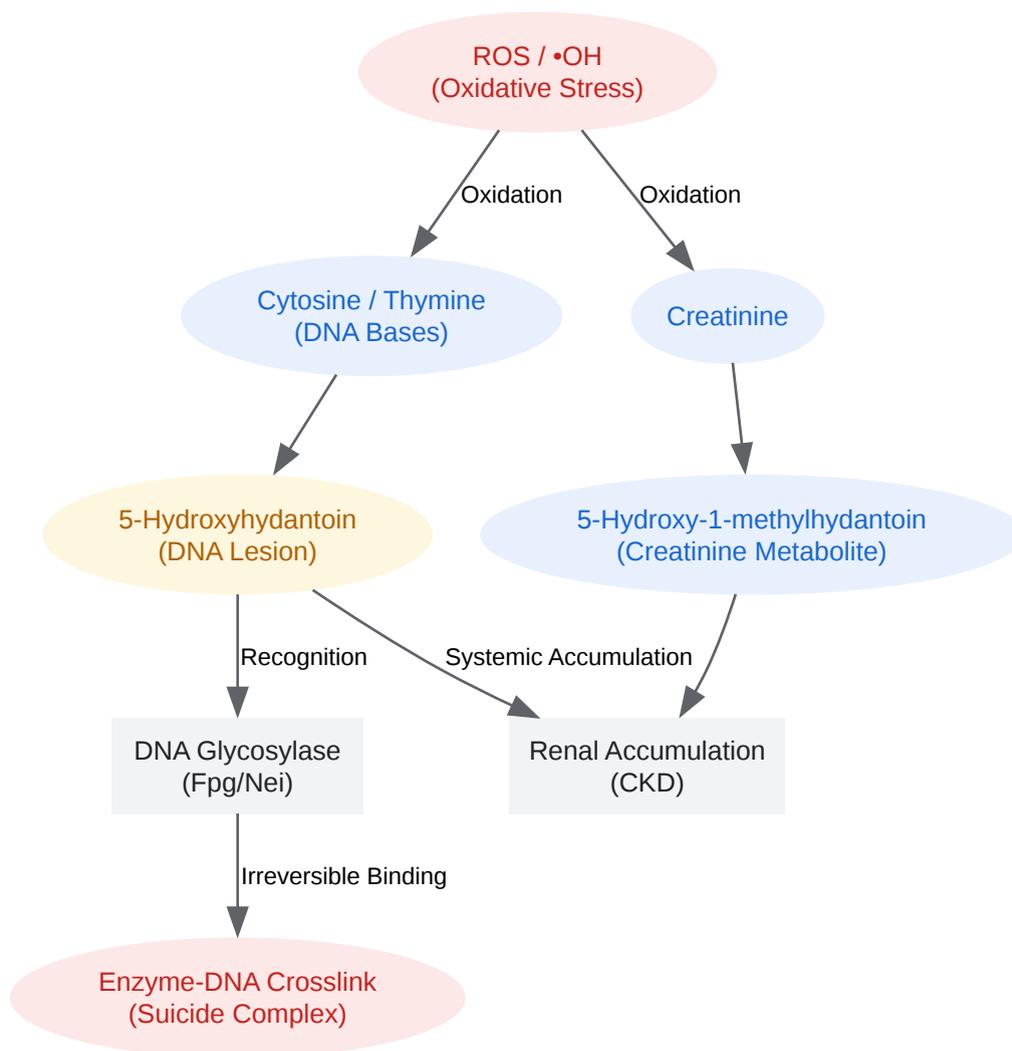
Creatol

Methylguanidine.

- Observation: While 5-hydroxy-1-methylhydantoin (NZ-419) is a known creatinine metabolite with antioxidant properties, **5-hydroxyhydantoin** itself accumulates in uremic serum as a

degradation product of allantoin and pyrimidines. Its clearance is significantly reduced in renal failure (Stage 5 CKD).

Biological Pathway Diagram



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Figure 2: Formation of **5-Hydroxyhydantoin** via DNA oxidation and its role in enzyme entrapment and renal accumulation.

Part 4: Analytical Methodologies

Due to its high polarity, **5-Hydroxyhydantoin** is difficult to retain on standard C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) or Ligand Exchange chromatography is

required.

Validated HPLC Protocol

Parameter	Condition
Column	Shodex KC-811 (Ion exclusion/Ligand exchange) or equivalent HILIC column.
Mobile Phase	0.05% Phosphoric Acid (H ₃ PO ₄) in Water.[1]
Flow Rate	0.8 - 1.0 mL/min
Temperature	30°C
Detection	UV @ 210 nm (Amide absorption)
Injection Vol	10 - 20 µL
Retention	Elutes early; often requires comparison with authentic standard for identification.

Alternative: GC-MS Analysis

Direct GC-MS is not recommended due to the polar hydroxyl and amide groups.

- Derivatization: Must be derivatized with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
- Condition: 60°C for 30 mins.
- Result: Analysis of the TMS-derivative (Trimethylsilyl-**5-hydroxyhydantoin**).

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